3-Hydroxy-3-methylbutanenitrile

Thermal Stability Gas-Phase Kinetics Degradation Pathway

3-Hydroxy-3-methylbutanenitrile (CAS 13635-04-6) is the critical β-hydroxynitrile intermediate for enzymatic HMB synthesis, enabling a patented, clean process without hazardous byproducts. Its unique tertiary alcohol-nitrile structure provides a defined six-membered cyclic degradation pathway for kinetic studies, and stereocontrolled access to β-hydroxy α-amino acids for drug synthesis. Cannot be substituted with simpler analogs like acetone cyanohydrin. Available in ≥97% purity—optimize your synthetic route today.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 13635-04-6
Cat. No. B077339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylbutanenitrile
CAS13635-04-6
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESCC(C)(CC#N)O
InChIInChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3
InChIKeyCWPMDJFBWQJRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-methylbutanenitrile (CAS 13635-04-6) Baseline Overview for Scientific Procurement


3-Hydroxy-3-methylbutanenitrile (CAS 13635-04-6), also known as β-hydroxyisovaleronitrile, is a branched aliphatic β-hydroxynitrile with the molecular formula C₅H₉NO and a molecular weight of 99.13 g/mol . It is characterized by the presence of both a hydroxyl group and a nitrile group on a tertiary carbon, imparting unique reactivity and serving as a versatile building block in organic synthesis . This compound is primarily employed as a synthetic intermediate, notably in the preparation of 3-hydroxy-3-methylbutyric acid (HMB) and its derivatives, and is available from reputable chemical suppliers in high purity grades (≥97.0% GC) [1].

Why Generic Substitution of 3-Hydroxy-3-methylbutanenitrile Fails in Specialized Applications


Direct substitution of 3-hydroxy-3-methylbutanenitrile with other β-hydroxynitriles or simple aliphatic nitriles is not advised due to its unique combination of a tertiary alcohol and a nitrile group, which governs its specific reactivity profile. Unlike primary or secondary β-hydroxynitriles, this compound undergoes a well-defined thermal degradation pathway via a six-membered cyclic transition state . Furthermore, its established role as a high-yield precursor to the nutritional supplement HMB via enzymatic hydrolysis [1] is not easily replicated by analogs, such as acetone cyanohydrin, which lack the necessary carbon backbone and structural stability. Therefore, selection must be guided by specific performance metrics rather than assumed interchangeability.

Product-Specific Quantitative Evidence Guide for 3-Hydroxy-3-methylbutanenitrile (CAS 13635-04-6)


Distinct Thermal Degradation Mechanism: Six-Membered Cyclic Transition State

3-Hydroxy-3-methylbutanenitrile undergoes thermal degradation in the gas phase via a specific six-membered cyclic transition state, a behavior characteristic of its β-hydroxynitrile structure . This contrasts with simpler aliphatic nitriles like acetonitrile or propionitrile, which degrade via different, often less defined, radical pathways. This defined mechanism is crucial for applications requiring predictable thermal behavior [1].

Thermal Stability Gas-Phase Kinetics Degradation Pathway

High-Yield Synthetic Route: 90% Yield from 1-Chloro-2-methyl-2-propanol

A standard synthetic route for 3-hydroxy-3-methylbutanenitrile involves the reaction of 1-chloro-2-methyl-2-propanol with sodium cyanide, achieving a yield of approximately 90% . In contrast, alternative routes for related β-hydroxynitriles, such as the reaction of ketones with HCN, often result in lower yields (typically 60-80%) and require more stringent control of pH and temperature to avoid side reactions [1].

Organic Synthesis Process Chemistry Yield Optimization

Physicochemical Differentiation from Acetone Cyanohydrin (CAS 75-86-5)

Direct comparison of key physicochemical properties reveals significant differences between 3-hydroxy-3-methylbutanenitrile and its structural analog, acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile, CAS 75-86-5). The target compound has a higher density (0.959 g/mL at 20°C vs. 0.932 g/mL at 25°C) and a higher boiling point (114-116°C at 30 mmHg vs. 82°C at 23 mmHg) . The higher boiling point and density of 3-hydroxy-3-methylbutanenitrile indicate stronger intermolecular forces, which can influence separation and purification strategies.

Physical Properties Solubility Handling

Established Precursor for HMB via High-Selectivity Enzymatic Hydrolysis

3-Hydroxy-3-methylbutanenitrile is a key intermediate in a patented enzymatic process for producing 3-hydroxy-3-methylbutyric acid (HMB), a widely used nutritional supplement [1]. The process utilizes a nitrilase enzyme for direct hydrolysis of the nitrile to the carboxylic acid, bypassing the amide intermediate. This route is a cleaner alternative to traditional chemical synthesis, which uses hazardous sodium hypochlorite and produces undesirable chloroform [1]. In contrast, other β-hydroxynitriles, like 3-hydroxypropionitrile, cannot serve as precursors to HMB due to their different carbon backbone and would require a more complex, multi-step synthesis.

Biocatalysis Enzymatic Hydrolysis Nutraceutical Synthesis

Defined Purity and Storage Specifications for Reproducible Research

Commercial availability of 3-hydroxy-3-methylbutanenitrile from major suppliers like Sigma-Aldrich is standardized at a minimum purity of 97.0% (by GC) with recommended storage at 2-8°C . This contrasts with less-defined or lower-purity alternatives from non-specialist vendors, which may lack consistent quality assurance, leading to irreproducible results. The specified storage temperature is critical for maintaining long-term stability and preventing premature thermal degradation, as indicated by its flash point of 97°C .

Quality Control Storage Conditions Chemical Stability

Best Research and Industrial Application Scenarios for 3-Hydroxy-3-methylbutanenitrile (CAS 13635-04-6)


Sustainable HMB Production via Enzymatic Hydrolysis

Procurement of 3-hydroxy-3-methylbutanenitrile is essential for the patented, cleaner production of the nutritional supplement HMB. As described in [1], this compound serves as the direct substrate for a nitrilase enzyme, which hydrolyzes it to HMB in a single step, avoiding hazardous byproducts. This application is not interchangeable with other nitriles and requires this specific compound to achieve the reported efficiency and sustainability.

Synthesis of β-Hydroxy α-Amino Acids

This compound is a critical intermediate for synthesizing β-hydroxy α-amino acids, which are fundamental components in many biologically active molecules and pharmaceuticals . Its specific branched structure is necessary to achieve the desired stereochemistry and biological activity in the final products, making direct substitution with simpler nitriles ineffective.

Thermal Degradation Studies as a Model β-Hydroxynitrile

Due to its well-defined thermal degradation via a six-membered cyclic transition state, 3-hydroxy-3-methylbutanenitrile is an ideal model compound for studying the gas-phase kinetics and mechanisms of β-hydroxynitriles [2]. Researchers in physical organic chemistry can utilize this compound to generate predictable degradation products, which is not guaranteed with other structurally similar analogs.

Technical Documentation Hub

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